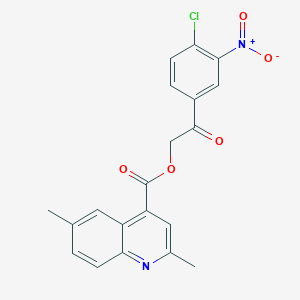
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate
説明
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate, also known as CNOQ, is a chemical compound that has been extensively studied for its potential biomedical applications. CNOQ belongs to the class of quinolinecarboxylates, which have been shown to exhibit a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.
作用機序
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in bacterial, fungal, viral, and cancer cell growth. This compound has been shown to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This compound has also been found to inhibit the growth of fungi by disrupting the cell wall and membrane integrity. In addition, this compound has been shown to inhibit the replication of several viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). The anticancer activity of this compound is thought to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antibacterial, antifungal, antiviral, and anticancer properties, this compound has been found to possess anti-inflammatory, antioxidant, and neuroprotective activities. This compound has also been shown to modulate the immune system by enhancing the production of cytokines and chemokines.
実験室実験の利点と制限
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate has several advantages for lab experiments, including its broad-spectrum antibacterial, antifungal, antiviral, and anticancer activities. This compound is also relatively easy to synthesize and has a good safety profile. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate. One potential direction is the development of this compound-based therapeutics for the treatment of bacterial, fungal, viral, and cancer infections. Another direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. The development of novel this compound analogs with improved efficacy and safety profiles is also an area of interest. Finally, the potential use of this compound as a tool for studying biological processes and pathways is an exciting avenue for future research.
科学的研究の応用
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate has been extensively studied for its potential biomedical applications. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. This compound has also been found to possess antifungal and antiviral properties. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2,6-dimethylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-11-3-6-17-14(7-11)15(8-12(2)22-17)20(25)28-10-19(24)13-4-5-16(21)18(9-13)23(26)27/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPLSKNYNSLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-1-[4-(phenylethynyl)benzoyl]piperidine](/img/structure/B3675132.png)
![dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3675135.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3675136.png)

![8-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]quinoline](/img/structure/B3675141.png)

![2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675158.png)
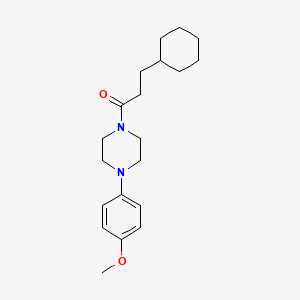
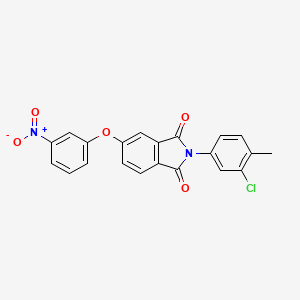
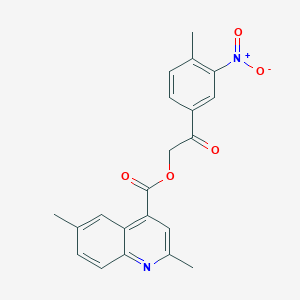
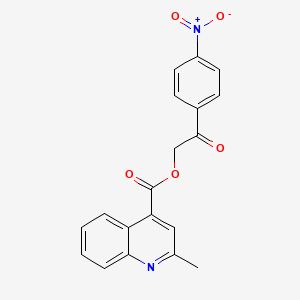


![4-bromo-N-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B3675203.png)
